molecular formula C25H20BrN3O2 B11100637 2'-Bromosuccinanilic acid N'-(9-anthrylmethylene)hydrazide

2'-Bromosuccinanilic acid N'-(9-anthrylmethylene)hydrazide

Cat. No.: B11100637
M. Wt: 474.3 g/mol
InChI Key: XSYRTMJISFAMQY-JVWAILMASA-N
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Description

4-{2-[(E)-1-(9-ANTHRYL)METHYLIDENE]HYDRAZINO}-N-(2-BROMOPHENYL)-4-OXOBUTANAMIDE is a complex organic compound that features a combination of anthryl, hydrazino, bromophenyl, and oxobutanamide groups

Preparation Methods

The synthesis of 4-{2-[(E)-1-(9-ANTHRYL)METHYLIDENE]HYDRAZINO}-N-(2-BROMOPHENYL)-4-OXOBUTANAMIDE typically involves multiple steps, starting with the preparation of intermediate compounds. The synthetic route often includes the following steps:

    Formation of the Anthryl Aldehyde: This involves the reaction of anthracene with an appropriate aldehyde to form the anthryl aldehyde.

    Hydrazone Formation: The anthryl aldehyde is then reacted with hydrazine to form the hydrazone intermediate.

    Coupling with Bromophenyl Butanamide: The hydrazone intermediate is then coupled with 2-bromophenyl butanamide under specific reaction conditions to form the final compound.

Industrial production methods may involve optimization of these steps to increase yield and purity, often using catalysts and controlled reaction environments.

Chemical Reactions Analysis

4-{2-[(E)-1-(9-ANTHRYL)METHYLIDENE]HYDRAZINO}-N-(2-BROMOPHENYL)-4-OXOBUTANAMIDE undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.

    Substitution: The bromophenyl group allows for substitution reactions, where the bromine atom can be replaced by other functional groups using nucleophilic substitution reactions.

Common reagents and conditions used in these reactions include organic solvents, controlled temperatures, and specific catalysts. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

4-{2-[(E)-1-(9-ANTHRYL)METHYLIDENE]HYDRAZINO}-N-(2-BROMOPHENYL)-4-OXOBUTANAMIDE has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and in studying reaction mechanisms.

    Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in biochemical studies and drug development.

    Industry: It can be used in the development of new materials with specific properties, such as fluorescence or conductivity.

Mechanism of Action

The mechanism of action of 4-{2-[(E)-1-(9-ANTHRYL)METHYLIDENE]HYDRAZINO}-N-(2-BROMOPHENYL)-4-OXOBUTANAMIDE involves its interaction with molecular targets through various pathways:

    Binding to Biological Targets: The compound can bind to specific proteins or enzymes, altering their activity and leading to biological effects.

    Charge-Transfer Interactions: It can participate in charge-transfer interactions, which are important in photochemical and photophysical processes.

    Hydrogen Bonding: The presence of hydrazino and oxobutanamide groups allows for hydrogen bonding with other molecules, influencing its reactivity and interactions.

Comparison with Similar Compounds

Similar compounds to 4-{2-[(E)-1-(9-ANTHRYL)METHYLIDENE]HYDRAZINO}-N-(2-BROMOPHENYL)-4-OXOBUTANAMIDE include:

    4-{2-[(E)-9-Anthrylmethylidene]hydrazino}-N-(2,4-dichlorophenyl)-4-oxobutanamide: This compound has a similar structure but with dichlorophenyl instead of bromophenyl.

    4-[(2E)-2-(9-Anthrylmethylene)hydrazino]-N-(2,4-dichlorophenyl)-4-oxobutanamide: Another similar compound with slight variations in the substituents.

The uniqueness of 4-{2-[(E)-1-(9-ANTHRYL)METHYLIDENE]HYDRAZINO}-N-(2-BROMOPHENYL)-4-OXOBUTANAMIDE lies in its specific combination of functional groups, which imparts distinct chemical and physical properties, making it valuable for various applications.

Properties

Molecular Formula

C25H20BrN3O2

Molecular Weight

474.3 g/mol

IUPAC Name

N'-[(E)-anthracen-9-ylmethylideneamino]-N-(2-bromophenyl)butanediamide

InChI

InChI=1S/C25H20BrN3O2/c26-22-11-5-6-12-23(22)28-24(30)13-14-25(31)29-27-16-21-19-9-3-1-7-17(19)15-18-8-2-4-10-20(18)21/h1-12,15-16H,13-14H2,(H,28,30)(H,29,31)/b27-16+

InChI Key

XSYRTMJISFAMQY-JVWAILMASA-N

Isomeric SMILES

C1=CC=C2C(=C1)C=C3C=CC=CC3=C2/C=N/NC(=O)CCC(=O)NC4=CC=CC=C4Br

Canonical SMILES

C1=CC=C2C(=C1)C=C3C=CC=CC3=C2C=NNC(=O)CCC(=O)NC4=CC=CC=C4Br

Origin of Product

United States

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